Methyl pyrazine-2-carboximidate

Description

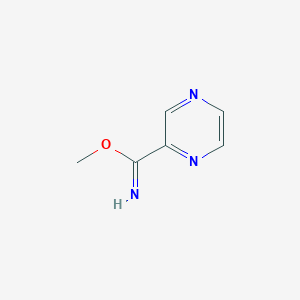

Structure

3D Structure

Properties

IUPAC Name |

methyl pyrazine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPCOZRHGFEIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332878 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74617-55-3 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl pyrazine-2-carboximidate molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl Pyrazine-2-Carboximidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrazine-2-carboximidate is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in numerous biologically active molecules.[1] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and development, as these factors govern molecular interactions with biological targets. This guide provides a comprehensive technical overview of the key structural features of methyl pyrazine-2-carboximidate, methodologies for its conformational analysis, and detailed protocols for its characterization using state-of-the-art experimental and computational techniques.

Introduction to Pyrazine Derivatives and Methyl Pyrazine-2-Carboximidate

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals, flavorings, and functional materials.[1] The pyrazine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties to these molecules, influencing their chemical reactivity and biological activity.[1] Pyrazine-based compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Methyl pyrazine-2-carboximidate, with the chemical formula C₆H₇N₃O, is a derivative of pyrazine featuring a methyl carboximidate group at the 2-position.[3] The presence of the carboximidate functional group introduces additional possibilities for hydrogen bonding and different electronic distribution compared to the more common carboxylate or amide analogues, making its structural and conformational analysis a subject of scientific interest.

Molecular Structure of Methyl Pyrazine-2-Carboximidate

The fundamental structure of methyl pyrazine-2-carboximidate consists of a planar pyrazine ring attached to a methyl carboximidate group.

Key Structural Features

-

Pyrazine Ring: A planar, aromatic six-membered ring containing two nitrogen atoms in a para arrangement. This ring is electron-deficient due to the electronegativity of the nitrogen atoms.

-

Carboximidate Group: A functional group with the structure -C(=NH)OCH₃. This group contains a C=N double bond and a C-O single bond, allowing for potential rotational isomerism.

Physicochemical Properties

A summary of the computed physicochemical properties for methyl pyrazine-2-carboximidate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O | PubChem[3] |

| Molecular Weight | 137.14 g/mol | PubChem[3] |

| IUPAC Name | methyl pyrazine-2-carboximidate | PubChem[3] |

| SMILES | COC(=N)C1=NC=CN=C1 | PubChem[3] |

| InChIKey | KJPCOZRHGFEIMQ-UHFFFAOYSA-N | PubChem[3] |

Conformational Analysis

The conformational flexibility of methyl pyrazine-2-carboximidate primarily arises from rotation around the single bonds connecting the pyrazine ring to the carboximidate group and within the carboximidate group itself. The relative orientation of these groups can be influenced by steric hindrance, electronic effects, and the possibility of intramolecular hydrogen bonding.

Potential Rotational Isomers

The key dihedral angles determining the conformation are:

-

τ₁ (N1-C2-C7-N8): Rotation around the bond connecting the pyrazine ring and the carboximidate carbon.

-

τ₂ (C2-C7-O9-C10): Rotation around the C-O bond of the carboximidate group.

Computational studies, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface with respect to these dihedral angles to identify the most stable conformers.[5][6]

Experimental and Computational Characterization Workflows

A multi-pronged approach combining computational modeling and experimental validation is essential for a comprehensive understanding of the molecular structure and conformation.

Computational Chemistry Workflow

DFT calculations are a powerful tool for predicting the geometry, stability, and spectroscopic properties of molecules.

Caption: Workflow for computational conformational analysis.

Detailed Protocol for DFT Calculations:

-

Initial Structure Generation: Construct the 3D structure of methyl pyrazine-2-carboximidate using molecular modeling software.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles (τ₁ and τ₂) to identify low-energy regions of the conformational space.

-

Geometry Optimization: From the PES scan, select the energy minima and perform full geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to verify that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Spectroscopic Predictions: Calculate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) for comparison with experimental data.[5][7]

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hyperconjugation and potential hydrogen bonds, that stabilize certain conformations.[7]

Experimental Characterization

The synthesis of pyrazine derivatives can be achieved through various routes, often involving condensation reactions.[8][9][10] A plausible synthesis for methyl pyrazine-2-carboximidate would involve the reaction of pyrazine-2-carbonitrile with sodium methoxide in methanol.

Caption: A plausible synthetic route for methyl pyrazine-2-carboximidate.

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure and conformation in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of methyl pyrazine-2-carboximidate suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[4]

-

Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonding and π-stacking.[11][12]

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation in solution.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of methyl pyrazine-2-carboximidate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical environments of the protons and carbons. The expected chemical shifts for the pyrazine ring protons would be in the aromatic region (δ 8-9 ppm), similar to what is observed for methyl pyrazine-2-carboxylate.[13]

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between atoms.[14]

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectra to probe through-space interactions between protons, which can provide crucial information about the preferred solution-state conformation.

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample, for example, as a KBr pellet or a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify characteristic absorption bands corresponding to the functional groups. Expected key vibrational modes are presented in Table 2.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (imidate) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=N (imidate) | Stretching | 1640 - 1690 |

| C=C, C=N (ring) | Stretching | 1400 - 1600 |

| C-O (ether) | Stretching | 1000 - 1300 |

Conclusion

The molecular structure and conformational preferences of methyl pyrazine-2-carboximidate are crucial for understanding its chemical behavior and potential biological activity. This guide has outlined the key structural features and provided a comprehensive framework for its detailed characterization. A synergistic approach, integrating computational modeling with experimental techniques such as X-ray crystallography, NMR, and IR spectroscopy, is essential for a complete and accurate description of this intriguing molecule. The methodologies and protocols described herein provide a robust foundation for researchers and scientists in the field of medicinal chemistry to further investigate this and related pyrazine derivatives.

References

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

IUCrData. (n.d.). Methyl pyrazine-2-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Methyl pyrazine-2-carboximidate. Available at: [Link]

-

RSC Publishing. (n.d.). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. Available at: [Link]

-

NIH. (n.d.). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Available at: [Link]

-

ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

RSC Publishing. (n.d.). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Available at: [Link]

-

Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

-

ACS Publications. (n.d.). The r.alpha. structures of pyrazine and pyrimidine by the combined analysis of electron diffraction, liquid-crystal NMR, and rotational data. Available at: [Link]

-

ResearchGate. (n.d.). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Available at: [Link]

-

ResearchGate. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Available at: [Link]

-

Academia Romana. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at: [Link]

-

ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Available at: [Link]

-

ACS Publications. (n.d.). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

-

Semantic Scholar. (n.d.). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Available at: [Link]

-

International Letters of Chemistry, Physics and Astronomy. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Available at: [Link]

-

UWCScholar. (n.d.). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Orientation-dependent conformational polymorphs in two similar pyridine/pyrazine phenolic esters. Available at: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl pyrazine-2-carboximidate | C6H7N3O | CID 470894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanoient.org [nanoient.org]

- 8. tandfonline.com [tandfonline.com]

- 9. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl Pyrazine-2-carboximidate

Preamble: Navigating Spectroscopic Frontiers

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Methyl pyrazine-2-carboximidate, a derivative of the well-studied pyrazine core, presents a unique analytical challenge. While pyrazine-2-carboxylates are common intermediates, the corresponding carboximidates are less frequently documented in readily accessible literature.

This guide is structured not as a simple repository of known data, but as a predictive and instructional manual for the research scientist. In the absence of a complete, published dataset for methyl pyrazine-2-carboximidate, we will employ an expert, first-principles approach. By leveraging extensive data from its close structural analog, methyl pyrazine-2-carboxylate , and established spectroscopic principles, we will construct a robust, predictive model of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This document will explain the causality behind these predictions, providing researchers with the tools to not only identify this molecule but to understand its spectral behavior on a fundamental level.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Decoding the Nucleus

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For methyl pyrazine-2-carboximidate, both ¹H and ¹³C NMR will provide definitive information on its structure, with key signals distinguishing it from its carboxylate precursor.

Expert Insight: The Imidate vs. the Ester

The primary electronic difference between a carboximidate (-C(=NH)OCH₃) and a carboxylate (-C(=O)OCH₃) is the replacement of the carbonyl oxygen with an imine nitrogen. This substitution has predictable consequences:

-

The imine nitrogen is less electronegative than the carbonyl oxygen, which will influence the chemical shifts of adjacent nuclei.

-

The introduction of a labile N-H proton provides a unique, diagnostic signal in the ¹H NMR spectrum.

¹H NMR Spectroscopy: A Proton's Perspective

A ¹H NMR spectrum of methyl pyrazine-2-carboximidate is predicted to show four distinct signals: three from the aromatic pyrazine ring protons and one from the methyl ester protons, plus a characteristic signal from the imidate N-H.

Predicted ¹H NMR Data (Referenced against Methyl Pyrazine-2-carboxylate)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Commentary |

| H3 | ~9.1-9.3 | Doublet (d) or Singlet (s) | J ≈ 1.5 Hz | Located between two nitrogen atoms and adjacent to the electron-withdrawing imidate group, this proton is expected to be the most deshielded. Based on data for methyl pyrazine-2-carboxylate (δ 9.22), a similar downfield shift is anticipated.[1] |

| H5 | ~8.8-9.0 | Doublet (d) | J ≈ 2.4 Hz | This proton is coupled to H6. Its chemical shift is influenced by the para-nitrogen and the ortho-imidate group. Data for the carboxylate analog supports this downfield prediction.[1] |

| H6 | ~8.7-8.9 | Doublet of doublets (dd) or Doublet (d) | J ≈ 2.4 Hz, 1.5 Hz | Coupled to both H3 and H5, this proton will appear as a doublet or a closely spaced doublet of doublets. Its position is comparable to the analog.[1] |

| -OCH₃ | ~3.9-4.1 | Singlet (s) | N/A | The chemical shift of the methyl protons is directly influenced by the adjacent oxygen. This is expected to be very similar to the value of ~3.99 ppm observed for the carboxylate.[1] |

| -NH | ~5.0-8.0 | Broad Singlet (br s) | N/A | Key Diagnostic Signal. The N-H proton of an imidate is exchangeable and subject to hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration, and the peak is often broad.[2] This signal would be absent in the carboxylate analog. |

Diagram: Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for Methyl Pyrazine-2-carboximidate.

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Commentary |

| C =NH (Imidate) | ~155-165 | Key Diagnostic Signal. The imidate carbon is less deshielded than a typical ester carbonyl carbon (which is ~165-175 ppm) due to the lower electronegativity of nitrogen compared to oxygen.[3][4] |

| C2 (ipso-C) | ~148-152 | The carbon bearing the imidate substituent will be significantly downfield. |

| C3 | ~146-149 | Positioned between two nitrogen atoms, this carbon is highly deshielded. |

| C5 | ~144-147 | Similar to C3, this carbon is deshielded by the adjacent ring nitrogens. |

| C6 | ~142-145 | The final ring carbon, also in the typical aromatic region for nitrogen heterocycles. |

| -OC H₃ | ~52-55 | A typical value for a methoxy carbon attached to an sp²-hybridized system. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of methyl pyrazine-2-carboximidate in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it helps in their observation.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Part 2: Infrared (IR) Spectroscopy – Probing Molecular Vibrations

IR spectroscopy excels at identifying functional groups. The IR spectrum of methyl pyrazine-2-carboximidate will be defined by the absence of a strong C=O (ester) absorption and the presence of characteristic N-H and C=N absorptions.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Commentary |

| ~3300-3400 | Medium, Sharp | N-H Stretch | Key Diagnostic Peak. The presence of a sharp peak in this region is strong evidence for the N-H bond of the imidate group.[5] This contrasts with the very broad O-H stretch of a carboxylic acid. |

| ~3030-3100 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the pyrazine ring.[6] |

| ~2850-2960 | Medium-Weak | Aliphatic C-H Stretch | Arising from the methyl (-OCH₃) group. |

| ~1640-1670 | Strong | C=N Stretch (Imine) | Key Diagnostic Peak. This strong absorption is characteristic of the carbon-nitrogen double bond and replaces the C=O ester stretch, which would typically appear at a higher frequency (~1720-1740 cm⁻¹).[7] |

| ~1500-1600 | Medium-Weak | C=C / C=N Ring Stretches | Aromatic ring stretching vibrations from the pyrazine core. |

| ~1200-1300 | Strong | C-O Stretch | Asymmetric C-O-C stretching of the imidate ester functionality. |

Experimental Protocol: Acquiring an IR Spectrum (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid methyl pyrazine-2-carboximidate sample onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Mass Spectrometry (MS) – Measuring Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrum Data

-

Molecular Formula: C₆H₇N₃O

-

Molecular Weight: 137.14 g/mol

-

Predicted Molecular Ion (M⁺˙): A peak at an m/z of 137 .

-

Trustworthiness Check (The Nitrogen Rule): Molecules containing an odd number of nitrogen atoms will have an odd nominal molecular weight. The presence of three nitrogen atoms in the structure is consistent with the predicted odd molecular ion peak at m/z 137. This is a primary validation step in spectral interpretation.

-

Proposed Fragmentation Pathway

The energetically unstable molecular ion will fragment into smaller, more stable charged particles. The most likely fragmentation pathways are driven by the stability of the resulting cations and neutral losses.

-

α-Cleavage: The most favorable initial fragmentation is often the loss of the methoxy group as a radical, leading to a stable, resonance-stabilized cation.

-

M⁺˙ (m/z 137) → [M - •OCH₃]⁺ (m/z 106)

-

-

Ring Fragmentation: Pyrazine and other nitrogen heterocycles commonly undergo fragmentation by losing hydrogen cyanide (HCN).

-

[m/z 106]⁺ → [m/z 106 - HCN]⁺ (m/z 79)

-

-

Alternative α-Cleavage: Loss of a hydrogen radical is also possible, though likely less favorable than loss of the methoxy radical.

-

M⁺˙ (m/z 137) → [M - H]⁺ (m/z 136)

-

Diagram: Predicted EI-MS Fragmentation Pathway

Sources

- 1. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl Pyrazine-2-carboximidate (CAS 74617-55-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl Pyrazine-2-carboximidate, registered under CAS number 74617-55-3. The document elucidates the compound's chemical identity, physicochemical properties, and key synthesis methodologies, with a particular focus on the Pinner reaction. Potential applications are explored, drawing from the rich chemistry of pyrazine derivatives as crucial intermediates in medicinal chemistry and material science. This guide also presents a summary of safety considerations and a list of potential commercial suppliers to facilitate further research and development.

Chemical Identity and Structure

Methyl Pyrazine-2-carboximidate is a heterocyclic compound featuring a pyrazine ring substituted with a methyl carboximidate group. The authoritative Chemical Abstracts Service (CAS) has assigned the number 74617-55-3 to this specific chemical entity.

Synonyms:

-

Pyrazine-2-carboximidic acid, methyl ester

-

Methyl pyrazine-2-carbimidate

Molecular Formula: C₆H₇N₃O

Molecular Weight: 137.14 g/mol

Chemical Structure:

Caption: 2D structure of Methyl Pyrazine-2-carboximidate.

Physicochemical Properties

Experimentally determined physicochemical data for Methyl Pyrazine-2-carboximidate is not widely available in public literature. The following table summarizes computed properties from reliable chemical databases, which can serve as estimations for experimental design.

| Property | Value | Source |

| Molecular Weight | 137.14 g/mol | PubChem |

| XLogP3 | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 137.058911855 | PubChem |

| Monoisotopic Mass | 137.058911855 | PubChem |

| Topological Polar Surface Area | 58.9 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Synthesis

The synthesis of Methyl Pyrazine-2-carboximidate can be logically approached through the Pinner reaction , a well-established method for converting nitriles into imino esters (also known as Pinner salts)[1][2]. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In this case, the starting materials would be pyrazine-2-carbonitrile and methanol, with a strong acid catalyst such as hydrogen chloride.

Proposed Synthesis Workflow: Pinner Reaction

Caption: Proposed Pinner reaction workflow for Methyl Pyrazine-2-carboximidate synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Reaction Setup

-

Dissolve pyrazine-2-carbonitrile in a stoichiometric excess of anhydrous methanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the reaction mixture to 0°C in an ice bath.

-

-

Step 2: Acid Catalysis

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods until the starting nitrile is consumed.

-

-

Step 3: Isolation of the Pinner Salt

-

Upon completion, the Pinner salt (Methyl pyrazine-2-carboximidate hydrochloride) may precipitate from the reaction mixture.

-

The precipitate can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove excess reagents, and dried under vacuum.

-

-

Step 4: Conversion to the Free Base (Optional)

-

To obtain the free base, the Pinner salt is carefully neutralized with a suitable base (e.g., a solution of sodium bicarbonate or a tertiary amine) in an appropriate solvent.

-

The free Methyl Pyrazine-2-carboximidate can then be extracted with an organic solvent and purified by standard techniques such as column chromatography or distillation under reduced pressure.

-

Applications in Research and Development

While specific applications for Methyl Pyrazine-2-carboximidate are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate in several areas of chemical research and drug discovery.

Precursor for Bioactive Molecules

Pyrazine derivatives are integral components of numerous pharmaceuticals. They are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboximidate functional group in Methyl Pyrazine-2-carboximidate is a reactive handle that can be readily converted into other functionalities, such as amidines and amides, which are common in bioactive compounds. For instance, it could serve as a precursor for novel analogs of Pyrazinamide , a first-line medication for the treatment of tuberculosis.

Synthesis of Novel Heterocyclic Systems

The imidate functionality can participate in various cycloaddition and condensation reactions, making Methyl Pyrazine-2-carboximidate a valuable building block for the synthesis of more complex, fused heterocyclic systems. These novel scaffolds are of great interest in medicinal chemistry for the exploration of new chemical space and the development of next-generation therapeutic agents.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[3]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

First Aid Measures (Based on related compounds):

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical attention.[3]

-

Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Suppliers

The commercial availability of Methyl Pyrazine-2-carboximidate appears to be limited, often as the hydrochloride salt. Researchers are advised to contact the following suppliers for inquiries regarding availability, purity, and pricing.

| Supplier | Location | Notes |

| ENAO Chemical Co., Limited | Zhongshan, Guangdong, China | Lists "Methyl pyrazine-2-carbimidate hydrochloride" with CAS 74617-55-3.[6] |

It is recommended to verify the identity and purity of the compound from any supplier through independent analytical testing.

Conclusion

Methyl Pyrazine-2-carboximidate (CAS 74617-55-3) is a pyrazine derivative with significant potential as a synthetic intermediate. Its synthesis via the Pinner reaction from readily available precursors appears feasible. The compound's utility likely lies in its role as a building block for more complex, biologically active molecules, particularly in the realm of medicinal chemistry. Due to the limited availability of experimental data, further research into its properties, synthesis, and applications is warranted. All handling of this compound should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

- CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P

-

Selling Leads page 100 ENAO Chemical Co, Limited. LookChem. (URL: [Link])

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. (URL: [Link])

-

2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem. (URL: [Link])

-

Pinner Reaction | NROChemistry. (URL: [Link])

-

Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate. (URL: [Link])

-

Inorganic chemicals, Inorganic chemicals Products, Inorganic chemicals Manufacturers, Inorganic chemicals Suppliers and Exporters - BOSS CHEMICAL. (URL: [Link])

- US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google P

-

Products - Colonial Chemical Solutions. (URL: [Link])

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL: [Link])

-

Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. (URL: [Link])

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (URL: [Link])

-

LabChem Nitric Acid, ACS Grade, Safety-Coated Glass; 2.5 L - Cole-Parmer. (URL: [Link])

-

Methyl pyrazine-2-carboxylate - PMC. (URL: [Link])

-

Science and Technology: Major distributor of Lab supplies, consumables, equipment, fine chemicals and solvents. (URL: [Link])

-

Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. (URL: [Link])

-

2-methyl-3-(methyl thio) pyrazine, 2882-20-4 - The Good Scents Company. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: The Role of the Pyrazine-2-Carboximidate Scaffold in Modern Medicinal Chemistry

Introduction: The Pyrazine Core and the Bioisosteric Potential of Carboximidates

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural resemblance to other aromatic systems have established it as a "privileged scaffold" in drug design.[1][2] Numerous clinically approved drugs, such as the antitubercular agent Pyrazinamide, the antiviral Favipiravir, and the diuretic Amiloride, feature this core heterocycle, underscoring its therapeutic versatility.[3]

This guide focuses on a specific and compelling functional group appended to this core: the methyl pyrazine-2-carboximidate . While its direct counterpart, the pyrazine-2-carboxamide , is extensively documented, the methyl carboximidate represents a strategic, albeit less explored, modification in drug discovery. In medicinal chemistry, the principle of bioisosterism —the substitution of one chemical group for another to create a new compound with similar biological properties—is a powerful tool for optimizing drug candidates. The carboximidate group is a classic bioisostere of the carboxamide.

The rationale for this substitution is rooted in modulating key physicochemical and pharmacological properties:

-

Hydrogen Bonding: The carboximidate retains a hydrogen bond donor (the N-H) and introduces a new hydrogen bond acceptor (the imine nitrogen), while altering the geometry compared to an amide. This can lead to novel and potentially stronger interactions with protein targets.[4]

-

Basicity: The imine nitrogen in the carboximidate group is more basic than the amide nitrogen, which can influence the compound's pKa, solubility, and potential for salt formation.

-

Metabolic Stability: Amide bonds are susceptible to hydrolysis by amidase enzymes. Replacing this bond with a carboximidate can alter the metabolic profile of a drug candidate, potentially increasing its half-life.

This document will provide a comprehensive overview of the applications of the pyrazine-2-carboxamide scaffold as a proxy for understanding the potential of methyl pyrazine-2-carboximidate, detailing synthetic protocols, mechanisms of action, and workflows relevant to its incorporation into drug discovery programs.

Therapeutic Landscape of the Pyrazine-2-Carboxamide Scaffold

Derivatives of the pyrazine-2-carboxamide core have demonstrated a wide spectrum of biological activities, making them attractive starting points for drug development in multiple therapeutic areas.

| Therapeutic Area | Key Examples / Findings | Mechanism of Action (where known) | Reference(s) |

| Antitubercular | Pyrazinamide (PZA) is a first-line drug for Mycobacterium tuberculosis. | PZA is a prodrug converted to pyrazinoic acid (POA), which disrupts membrane potential and targets the PanD enzyme, crucial for coenzyme A synthesis.[5][6] | [5][6] |

| Antimicrobial | Various N-substituted pyrazine-2-carboxamides show activity against Gram-positive and Gram-negative bacteria. | Inhibition of key bacterial enzymes, such as DNA gyrase or enoyl-acyl carrier protein reductase (ENR), is a common target.[7] | [7][8] |

| Anticancer | Pyrazine-containing compounds like Bortezomib (though not a simple carboxamide) show the scaffold's utility. | Proteasome inhibition, kinase inhibition (via H-bonding with the hinge region).[2][9] | [2][9] |

| Antiviral | Favipiravir contains a pyrazine-2-carboxamide core. | RNA-dependent RNA polymerase (RdRp) inhibition. | [3] |

| Anti-inflammatory | Pyrazine derivatives have shown inhibition of nitric oxide (NO) production in macrophages. | Modulation of inflammatory pathways.[10] | [10] |

Synthesis and Experimental Protocols

The synthesis of methyl pyrazine-2-carboximidate is logically approached from a common, readily available precursor: pyrazine-2-carbonitrile. The following protocols outline the synthesis of this key intermediate and its subsequent conversion, providing the causal logic behind the chosen reagents and conditions.

Protocol 1: Synthesis of Pyrazine-2-Carboxamide (A Key Precursor & Comparative Compound)

This protocol details the synthesis of the amide, which serves as both a crucial benchmark compound and a potential precursor for more complex derivatives. The method proceeds from the commercially available pyrazine-2-carboxylic acid.

Workflow Diagram: Synthesis of Pyrazine-2-Carboxamide

Caption: Workflow for the synthesis of Pyrazine-2-Carboxamide.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Causality: Thionyl chloride converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride intermediate, which is susceptible to nucleophilic attack. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

-

-

Formation and Isolation of Acyl Chloride (Optional):

-

Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride can be used directly in the next step.

-

-

Amidation:

-

Cool the flask containing the acyl chloride in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (NH₄OH, excess) dropwise with vigorous stirring.

-

Causality: The reaction is highly exothermic. Slow addition at low temperatures is essential to control the reaction rate and prevent side reactions. Ammonia acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water to remove ammonium salts.

-

Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or water) to obtain pure pyrazine-2-carboxamide.[8]

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

-

Protocol 2: Synthesis of Methyl Pyrazine-2-Carboximidate via Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates. This protocol outlines the synthesis of the target compound from pyrazine-2-carbonitrile.

Reaction Mechanism Diagram

Caption: Simplified Pinner reaction mechanism for imidate synthesis.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Ensure all glassware is oven-dried. Use anhydrous methanol and anhydrous diethyl ether.

-

Prepare a solution of pyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol.

-

-

Formation of Imidate Hydrochloride:

-

Cool the methanolic solution of the nitrile to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution or add a pre-prepared solution of HCl in anhydrous ether.

-

Causality: HCl protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the weakly nucleophilic methanol. Anhydrous conditions are paramount to prevent the intermediate from hydrolyzing to a carboxamide or ester.

-

Seal the reaction vessel and store it at low temperature (e.g., 4 °C) for 12-24 hours. A precipitate of the imidate hydrochloride salt should form.

-

-

Isolation of the Salt:

-

Collect the precipitate by filtration under an inert atmosphere.

-

Wash the salt with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

-

Dry the imidate hydrochloride salt under vacuum.

-

-

Neutralization to Free Base:

-

Suspend the imidate hydrochloride salt in a suitable solvent like dichloromethane (DCM).

-

Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir vigorously until the salt is fully neutralized.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl pyrazine-2-carboximidate.

-

-

Purification and Characterization:

-

Purify the product using column chromatography on silica gel if necessary.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

-

Application Workflow: Screening for Antimicrobial Activity

This section outlines a typical workflow for a researcher aiming to evaluate the antimicrobial potential of newly synthesized methyl pyrazine-2-carboximidate and its analogs compared to the corresponding carboxamides.

Caption: Drug discovery workflow for pyrazine derivatives.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO). Prepare a 96-well microtiter plate with serial two-fold dilutions of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well, achieving a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Interpretation: A lower MIC value indicates higher potency. Comparing the MIC of a carboximidate to its corresponding carboxamide directly quantifies the impact of this bioisosteric replacement on antimicrobial activity.

References

-

Ahmad, G., Rasool, N., Qamar, M.U., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14, 103270. [Link]

-

Li, G., De Clercq, E. (2020). Therapeutic options for the 2019 novel coronavirus (2019-nCoV). Nature Reviews Drug Discovery, 19, 149-150. (Note: While not directly cited, Favipiravir's structure is relevant). [Link]

-

Abd El-Wahab, A. H. F., Bedair, A. H., Eid, F. A., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471–481. [Link]

-

Kuneš, J., Waisser, K., Drabina, P., et al. (2000). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Collection of Czechoslovak Chemical Communications, 65(10), 1645-1661. [Link]

-

Huigens, R.W., Brummel, B.R., Tenneti, S., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27, 1112. [Link]

-

Duan, Y., Ma, Y., Zhang, E., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]

-

Organic Chemistry Portal. Synthesis of pyrazines. [Link]

-

Prista, M., Vanek, T., Opletal, L., et al. (2012). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 8(31), 227–232. [Link]

-

Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165. [Link]

-

Gopal, P., Nartey, W., Ragunathan, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

-

Lan, J. X., Huang, L. J., Kang, S. S., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

- Kangrui Chemical Co Ltd Changzhou City. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Waisser, K., Kuneš, J., Macháček, M., et al. (2001). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 6(3), 242-258. [Link]

- Kangrui Chemical Co Ltd Changzhou City. (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Kráľová, K., Sersen, F., Waisser, K., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4582–4593. [Link]

-

Yusuf, M., Wathoni, N., Subroto, T., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 288, 012111. [Link]

Sources

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization of Methyl Pyrazine-2-carboximidate and its Derivatives: Protocols and Expert Insights

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

Methyl pyrazine-2-carboximidate and its related structures represent a pivotal class of heterocyclic compounds, demonstrating significant potential in drug discovery and materials science.[1][2] Their biological activities are closely tied to their precise molecular architecture. Therefore, rigorous structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful research and development. This guide provides a suite of detailed application notes and validated protocols for the comprehensive characterization of these pyrazine derivatives. We move beyond mere procedural lists to offer insights into the causality behind experimental choices, ensuring that each analysis is a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for this important class of molecules.

The Strategic Importance of Multi-Modal Characterization

The characterization of a novel or synthesized compound like methyl pyrazine-2-carboximidate is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. Relying on a single method is insufficient; instead, a multi-modal approach is required to build a comprehensive and irrefutable body of evidence for the compound's identity, purity, and conformation. The workflow should be designed to answer three fundamental questions:

-

What is the molecular structure? (NMR, MS)

-

What functional groups are present? (FTIR)

-

How pure is the sample? (HPLC, Elemental Analysis)

-

What is its definitive 3D arrangement in the solid state? (X-ray Crystallography)

-

How stable is it? (Thermal Analysis)

The following diagram illustrates a logical workflow for the characterization of a newly synthesized pyrazine derivative.

Caption: A logical workflow for the synthesis and characterization of pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For pyrazine derivatives, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the aromatic ring and the nature of the side chains.

Expertise & Experience: The pyrazine ring is an electron-deficient system, which means its protons and carbons are deshielded and appear at a characteristically downfield chemical shift. The three protons on an unsubstituted pyrazine ring typically appear as a singlet in ¹H NMR, but substitution breaks this symmetry, leading to more complex splitting patterns that are highly informative.[3]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified pyrazine derivative.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for these compounds due to their polarity and potential for hydrogen bonding.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Acquire ¹H NMR data on a spectrometer operating at a minimum of 300 MHz. Higher field strengths (e.g., 500 MHz) are recommended for better resolution of complex splitting patterns.

-

Acquire ¹³C NMR data using a proton-decoupled pulse sequence.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

-

-

Data Interpretation:

-

¹H NMR: Look for signals in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the pyrazine ring protons. The integration of these signals should match the number of protons on the ring. Identify signals for the methyl group (a singlet around δ 4.0 ppm for the O-CH₃ of the imidate) and any other substituents.

-

¹³C NMR: Identify the quaternary and protonated carbons of the pyrazine ring (typically δ 140-160 ppm). Locate the carbonyl/imidate carbon (δ > 160 ppm) and the methyl carbon (δ ~50-60 ppm).

-

| Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Pyrazine Ring Protons | 8.5 - 9.2 | 142 - 155 |

| Imidate -OCH₃ | 3.9 - 4.2 (singlet) | 52 - 58 |

| Imidate C=N | - | 160 - 168 |

| Imidate -NH | 5.0 - 7.0 (broad singlet) | - |

| Table 1: Expected NMR Chemical Shifts for Methyl Pyrazine-2-carboximidate Scaffold in DMSO-d₆. |

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Trustworthiness: The molecular ion peak ([M]⁺ or [M+H]⁺) is the most critical piece of data from a mass spectrum. Its presence validates the proposed structure's molecular weight. The fragmentation pattern provides further corroborating evidence, as the molecule breaks apart in predictable ways based on its functional groups. Pyrazines often exhibit characteristic fragmentation patterns involving the loss of HCN or ring cleavage.[5][6]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4] The solvent should be compatible with the ESI source.

-

If necessary, add a trace amount of formic acid or ammonium hydroxide to promote ionization and the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

-

-

Instrumental Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

-

For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement.

-

-

Data Interpretation:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺. For methyl pyrazine-2-carboximidate (C₆H₇N₃O), the calculated monoisotopic mass is 137.0589. The observed m/z value should be within 5 ppm of this value in HRMS.

-

Analyze the fragmentation pattern (MS/MS) if performed. Look for fragments corresponding to the loss of the methoxy group (-OCH₃) or parts of the pyrazine ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the compound.

Expertise & Experience: For pyrazine carboximidates, key absorptions include the C=N stretch of the imidate, the N-H stretch of the imine, the C-O stretch of the ester-like portion, and the characteristic aromatic C-H and C=C/C=N ring stretches. The absence of a strong C=O stretch (around 1700 cm⁻¹) helps differentiate the imidate from a corresponding amide or ester.[7][8][9]

Protocol: FTIR Analysis using KBr Pellet

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumental Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Interpretation:

-

Analyze the spectrum for characteristic absorption bands.

-

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Imine) | 3300 - 3450 (often broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=N (Imidate) | 1640 - 1680 | Stretching |

| C=C, C=N (Pyrazine Ring) | 1500 - 1600 | Ring Stretching |

| C-O (Imidate) | 1200 - 1300 | Stretching |

| Table 2: Key FTIR Absorption Bands for Methyl Pyrazine-2-carboximidate Derivatives.[7][10] |

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the industry standard for determining the purity of a chemical compound. By separating the sample into its individual components, it allows for the quantification of the main product relative to any impurities or starting materials.

Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is a strong indicator of a pure compound. The method must be validated to ensure all potential impurities are resolved from the main peak. A diode-array detector (DAD) is highly recommended as it can provide UV-Vis spectra for each peak, helping to confirm that the main peak is homogenous and does not co-elute with impurities.[11][12]

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL) using the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumental Conditions (Example Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, gradient to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyrazine ring absorbs strongly (e.g., 270-280 nm).

-

Injection Volume: 10 µL.

-

-

Data Interpretation:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the main compound as a percentage of the total peak area. A purity level of >95% is generally required for subsequent biological or material studies.

-

Single Crystal X-ray Diffraction: The Definitive Structure

When a high-quality single crystal can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule. It reveals bond lengths, bond angles, and intermolecular interactions in the solid state.[13]

Authoritative Grounding: This technique is the gold standard for structural proof. The resulting crystal structure data can be deposited in crystallographic databases, providing a permanent and verifiable record of the compound's identity.[14][15] While obtaining suitable crystals can be challenging, the certainty it provides is unparalleled.

Protocol: Crystal Growth and Analysis

-

Crystal Growth (Trial and Error):

-

Slow Evaporation: Dissolve the highly pure compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.[14]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

-

Instrumental Analysis:

-

Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Data Interpretation:

-

The data is processed using specialized software to solve and refine the crystal structure. The final output includes a 3D model of the molecule, precise atomic coordinates, and details of intermolecular interactions like hydrogen bonding.[13]

-

References

-

Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902.

-

Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

-

Google Patents. (1998). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Struga, M., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(19), 6549.

-

Sekhar, E. V., et al. (2019). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Journal of Applicable Chemistry, 8(2), 581-585.

-

Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165.

-

Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.

-

Zhang, Y., et al. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2902.

-

Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(2), 141-153.

-

ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products.

-

ResearchGate. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

-

ResearchGate. (n.d.). ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....

-

ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

-

Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147, 13735-13747.

-

ResearchGate. (1983). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex.

-

Hvastijová, M., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(3), 183-188.

-

Zhao, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 461.

-

SIELC Technologies. (n.d.). Pyrazine.

-

Al-Masoudi, W. A., & Al-Amery, K. H. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry.

-

Bodner, G. M., et al. (2007). Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. Journal of Chemical Education, 84(5), 854.

-

Chylewska, A., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 10(58), 35387-35401.

-

Ma, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 58-62.

-

G. W. Bemis, G. L. B. (2015). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

-

Palmer, M. H., et al. (1971). The mass spectra of 1,2,4‐triazines and related compounds. Organic Mass Spectrometry, 5(9), 1085-1092.

-

Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481.

-

NIST. (n.d.). Pyrazine. NIST WebBook.

-

Unacademy. (n.d.). General Methods of Preparation, and Uses of Heterocyclic Compounds.

-

Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(22), 5489.

-

Aliyu, H. N., & Sani, U. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Semantic Scholar.

-

Aljamali, N. M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry, 7(7), 664.

-

ChemicalBook. (n.d.). Pyrazine(290-37-9) ¹H NMR spectrum.

-

Nazir, H., et al. (2018). Synthesis, Thermal Kinetic Analysis and DFT Calculations of Pyrazine and Pyridine Complexes of Copper(II) Thiocyanate. Communications Faculty of Sciences University of Ankara Series B: Chemistry and Chemical Engineering, 60(1), 25-42.

-

The Good Scents Company. (n.d.). 2-methyl pyrazine.

-

Cai, Y., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of the American Society for Mass Spectrometry, 30(6), 1088-1096.

-

Giacometti, J., & Miloš, M. (2004). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 52(10), 2943-2947.

-

Dr MSH FAIZI SIR. (2022, November 14). PYRAZINE CHEMISTRY CONCEPTS. YouTube.

-

Wang, Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.

-

El-Ghamry, H. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(19), 6524.

-

ResearchGate. (2013). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.

Sources

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. General Methods of Preparation, and Uses of Heterocyclic Compounds [unacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazine [webbook.nist.gov]

- 7. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazine | SIELC Technologies [sielc.com]

- 13. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. researchgate.net [researchgate.net]

Experimental procedure for recrystallization of Methyl pyrazine-2-carboximidate

An Application Note and Protocol for the Purification of Methyl pyrazine-2-carboximidate via Recrystallization

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Methyl pyrazine-2-carboximidate through recrystallization. Recognizing that a one-size-fits-all solvent system is rarely optimal, this guide emphasizes a systematic approach to solvent selection, a critical determinant of purification efficiency and yield. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity Methyl pyrazine-2-carboximidate, a crucial intermediate in various synthetic pathways. The protocol integrates best practices for maximizing crystal quality and yield while ensuring operator safety.

Introduction: The Imperative for Purity

Methyl pyrazine-2-carboximidate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs) and their precursors, purity is not merely a desirable attribute but a critical quality parameter. Impurities can arise from starting materials, side reactions during synthesis, or degradation products. These can adversely affect downstream reactions, compromise biological activity, and introduce toxicity.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2][3] The principle underpinning this method is the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[4] Upon controlled cooling of a saturated solution, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[3] This guide provides a robust framework for developing a tailored recrystallization procedure for Methyl pyrazine-2-carboximidate.

Foundational Principles: A Self-Validating System

A successful recrystallization is a testament to a well-understood and controlled process. The protocol described below is designed to be a self-validating system, where the principles of solubility, nucleation, and crystal growth are leveraged to achieve optimal purification.

-

Solvent Selection : The cornerstone of recrystallization. The ideal solvent should not react with the compound, should have a boiling point below the melting point of the compound, and should be easily removable from the purified crystals.

-

Controlled Cooling : The rate of cooling directly influences crystal size and purity. Slow, undisturbed cooling generally promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

-

Hot Filtration : This step is crucial for removing insoluble impurities from the hot, saturated solution before crystallization commences.

Safety Precautions

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5][8]

-

Ventilation : All operations should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine crystalline dust.[6][7]

-

Hazard Avoidance : Avoid contact with skin and eyes.[6][7] In case of contact, rinse immediately and thoroughly with water. Causes skin and serious eye irritation.[5][8] May cause respiratory irritation.[8]

-

Fire Safety : Many organic solvents are flammable. Ensure that heating is performed using a steam bath, heating mantle, or hot plate with a spark-free stirrer. Keep away from open flames.

Materials and Equipment

-

Crude Methyl pyrazine-2-carboximidate

-

Erlenmeyer flasks (various sizes)

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Powder funnel

-

Fluted filter paper

-

Stemless funnel

-

Büchner funnel and flask

-

Vacuum source (e.g., water aspirator)

-

Watch glass

-

Scintillation vials or test tubes (for solvent screening)

-

A selection of potential recrystallization solvents (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, diethyl ether, hexane).[9][10][11][12][13]

Experimental Protocol

This protocol is divided into two main stages: preliminary solvent screening and the full recrystallization procedure.

Part A: Systematic Solvent Screening

The objective of this stage is to identify a suitable solvent or solvent pair for the recrystallization of Methyl pyrazine-2-carboximidate.

-

Preparation : Place approximately 20-30 mg of crude Methyl pyrazine-2-carboximidate into several small test tubes or scintillation vials.

-

Solvent Addition (Room Temperature) : To each tube, add a different potential solvent dropwise (e.g., water, ethanol, ethyl acetate, hexane) until a volume of approximately 0.5 mL is reached. Agitate the mixture. Record your observations in a table similar to Table 1. If the compound dissolves completely at room temperature, the solvent is unsuitable.

-

Heating : If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

-

Cooling : Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

-

Evaluation : The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and which yields a good crop of crystals upon cooling.

Table 1: Solvent Screening for Methyl pyrazine-2-carboximidate Recrystallization

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Toluene | |||

| Hexane | |||

| Dichloromethane |

Part B: Recrystallization Procedure

Once a suitable solvent has been identified, proceed with the bulk recrystallization.

Caption: Workflow for the recrystallization of Methyl pyrazine-2-carboximidate.

-